Isoproscaline

Vue d'ensemble

Description

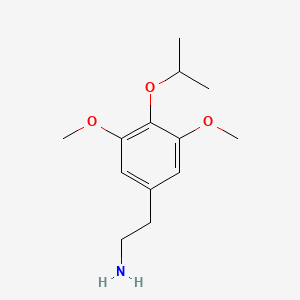

Isoproscaline, also known as 4-isopropoxy-3,5-dimethoxyphenethylamine, is a chemical compound belonging to the class of phenethylamines. It is an analog of mescaline and is closely related to proscaline. This compound was first synthesized by David E. Nichols and is known for its hallucinogenic, psychedelic, and entheogenic effects .

Applications De Recherche Scientifique

Target Receptors

Isoproscaline primarily targets the 5-HT2A serotonin receptor , which is involved in mood regulation, perception, and cognition. The activation of this receptor triggers a cascade of biochemical pathways that influence neurotransmitter release and neuronal activity.

Pharmacokinetics

The effects of this compound can last between 10 to 16 hours , indicating a relatively long half-life. Its pharmacokinetics involve metabolism primarily in the liver via cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

Cellular Effects

Upon binding to the 5-HT2A receptor, this compound induces changes in gene expression and cellular metabolism, particularly affecting neuronal signaling pathways. This interaction can lead to alterations in mood and perception, characteristic of its psychedelic properties.

Scientific Research Applications

This compound has been explored across various scientific domains:

Chemistry

- Structure-Activity Relationship Studies : Researchers investigate how modifications to the phenethylamine structure affect biological activity.

- Synthetic Methodologies : Development of efficient synthesis routes for producing this compound and its analogs.

Biology

- Neuropharmacology : Studies focus on understanding how this compound interacts with serotonin receptors and its potential implications for mental health disorders.

- Cellular Mechanisms : Research into how this compound alters cellular signaling pathways and gene expression.

Medicine

- Therapeutic Potential : Investigating the use of this compound and its analogs in treating psychiatric conditions such as depression and anxiety.

- Psychedelic Research : Exploring the potential benefits of psychedelics in therapeutic settings, particularly for treatment-resistant mental health issues.

Industry

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on rodent models, observing dose-dependent responses that ranged from mild perceptual changes at lower doses to profound hallucinogenic experiences at higher doses. These findings suggest potential applications in understanding the neuropharmacological basis of psychedelics.

Case Study 2: Therapeutic Applications

Research focusing on the therapeutic uses of psychedelics has included preliminary investigations into this compound's effects on anxiety and depression. Initial results indicate that compounds like this compound may facilitate significant improvements in mood and psychological well-being when administered under controlled conditions.

Mécanisme D'action

Target of Action

Isoproscaline, an analog of mescaline, primarily targets the 5-HT2A serotonin receptor in the brain . This receptor is a part of the serotonin system that plays a key role in regulating mood, cognition, and perception .

Mode of Action

This compound acts as an agonist at the 5-HT2A serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of serotonin. This activation is believed to lead to the hallucinogenic effects associated with this compound .

Biochemical Pathways

It’s known that the activation of the 5-ht2a receptor can lead to various downstream effects, including the release of other neurotransmitters and changes in neural activity . These effects can alter perception and cognition, leading to the psychedelic effects of this compound .

Pharmacokinetics

It’s known that the effects of this compound can last for 10-16 hours, suggesting that it may have a relatively long half-life .

Result of Action

The activation of the 5-HT2A receptor by this compound leads to a range of effects at the molecular and cellular level. These include changes in neural activity and the release of various neurotransmitters . At the behavioral level, these changes manifest as alterations in perception and cognition, leading to the psychedelic effects of this compound .

Analyse Biochimique

Biochemical Properties

Isoproscaline plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT2A serotonin receptor, which is a common mechanism shared by many hallucinogenic tryptamines and phenethylamines . This interaction leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. This compound also interacts with other serotonin receptors, including 5-HT2C and 5-HT1A, albeit with varying affinities .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects neurons in the brain by modulating cell signaling pathways associated with serotonin receptors. The activation of 5-HT2A receptors by this compound leads to changes in gene expression and alterations in cellular metabolism . These effects contribute to the compound’s hallucinogenic and psychedelic properties. Additionally, this compound’s interaction with serotonin receptors can influence neurotransmitter release and synaptic plasticity, further impacting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT2A serotonin receptor. Upon binding, this compound acts as an agonist, leading to the activation of the receptor and subsequent intracellular signaling pathways . This activation results in the modulation of various downstream effectors, including changes in gene expression and enzyme activity. The compound’s ability to activate 5-HT2A receptors is a key factor in its hallucinogenic and entheogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its effects can vary depending on the duration of exposure and the experimental setup . Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild hallucinogenic effects, while higher doses can lead to more pronounced psychedelic experiences . Threshold effects have been observed, with significant changes in behavior and cellular function occurring at specific dosage levels . High doses of this compound can also result in toxic or adverse effects, including neurotoxicity and alterations in cardiovascular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The exact metabolic pathways and the role of specific enzymes in this compound metabolism are still being studied .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution is influenced by its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes. It can interact with various organelles, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, where it can exert its biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoproscaline typically involves the alkylation of 3,5-dimethoxy-4-hydroxyphenethylamine with isopropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Isoproscaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated this compound derivatives.

Comparaison Avec Des Composés Similaires

- Proscaline

- Escaline

- Allylescaline

- Methallylescaline

- TMA-2

- TMA-6

Activité Biologique

Isoproscaline, chemically known as 4-isopropoxy-3,5-dimethoxyphenethylamine, is a phenethylamine analog of mescaline. It has garnered interest for its hallucinogenic properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological interactions, receptor binding profiles, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as phenethylamines. Its structure includes an isopropoxy group and two methoxy groups on the phenyl ring, which are significant for its biological activity. The compound is synthesized from mescaline and proscaline and exhibits psychedelic effects similar to these substances.

The primary mechanism by which this compound exerts its effects is through agonism at the 5-HT2A serotonin receptor . This receptor plays a crucial role in mediating the effects of various hallucinogens. Studies indicate that this compound has a binding affinity for the 5-HT2A receptor, which is essential for its psychedelic effects.

Receptor Interaction Profile

Research indicates that this compound interacts with several receptors:

- 5-HT2A Receptor : this compound acts as an agonist, leading to the activation of intracellular signaling pathways associated with hallucinogenic effects.

- 5-HT2C Receptor : Similar interaction but with varied potency compared to 5-HT2A.

- Dopaminergic Receptors : Limited interaction noted, suggesting a lower impact on dopaminergic pathways than other phenethylamines like mescaline .

Binding Affinity and Activity

The binding affinities of various phenethylamine derivatives, including this compound, have been assessed in vitro. The following table summarizes some key findings regarding the binding affinities of this compound compared to related compounds:

| Compound | 5-HT2A Binding Affinity (Ki nM) | 5-HT2C Binding Affinity (Ki nM) |

|---|---|---|

| This compound | 150 - 12,000 | Not specified |

| Mescaline | Lower than this compound | Moderate |

| Proscaline | Higher than mescaline | Moderate |

This data suggests that while this compound has a wide range of binding affinities, it may not be as potent as other similar compounds at certain receptors .

Pharmacological Effects

This compound produces hallucinogenic , psychedelic , and entheogenic effects. In his book PiHKAL, Alexander Shulgin notes that the typical dosage ranges from 40 to 80 mg , with effects lasting between 10 to 16 hours . The subjective experiences reported include altered perceptions of reality, enhanced emotional states, and profound introspective insights.

Case Studies and Research Findings

Limited clinical data exists regarding the safety profile and toxicity of this compound. However, anecdotal reports suggest that users experience minimal adverse effects compared to other psychedelics. The lack of comprehensive studies raises concerns about potential risks, particularly regarding long-term use.

Notable Observations

- Hallucinogenic Effects : Users report vivid visual hallucinations and altered sensory perceptions.

- Psychological Impact : Some individuals experience therapeutic benefits such as enhanced mood and reduced anxiety during controlled settings.

- Safety Profile : Documented side effects are minimal; however, comprehensive toxicity studies are lacking .

Propriétés

IUPAC Name |

2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4/h7-9H,5-6,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNHYNYMUORHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215088 | |

| Record name | Isoproscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64778-72-9 | |

| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64778-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproscaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064778729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproscaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROSCALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W67II88GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.